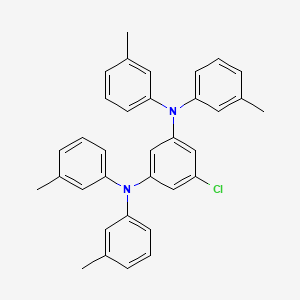![molecular formula C14H19NSi B12532324 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine CAS No. 821769-63-5](/img/structure/B12532324.png)
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine is an organosilicon compound characterized by the presence of a trimethylsilyl group and a naphthylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine typically involves the reaction of naphthalen-1-ylmethylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Naphthalen-1-ylmethylamine+TrimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylsilanol, while reduction can produce naphthalen-1-ylmethylsilane.
Aplicaciones Científicas De Investigación
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of proteins and cell membranes. This can lead to the modulation of enzymatic activity and signal transduction pathways, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(naphthalen-1-yl)methanamine: Similar structure but lacks the trimethylsilyl group.
(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride: Contains a cyclohexyl group instead of the trimethylsilyl group.
N,N’-Bis(trimethylsilyl)carbodiimide: Contains two trimethylsilyl groups but lacks the naphthylmethylamine moiety.
Uniqueness
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine is unique due to the presence of both the trimethylsilyl group and the naphthylmethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
Propiedades
Número CAS |
821769-63-5 |
|---|---|
Fórmula molecular |
C14H19NSi |
Peso molecular |
229.39 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C14H19NSi/c1-16(2,3)15-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3 |
Clave InChI |
OVFAMHHVTWAVFD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


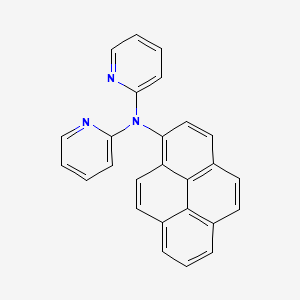
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

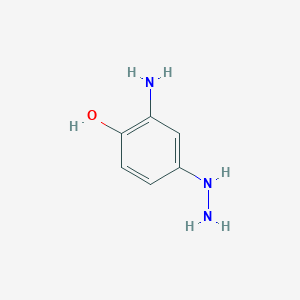




![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
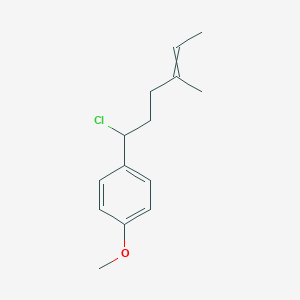
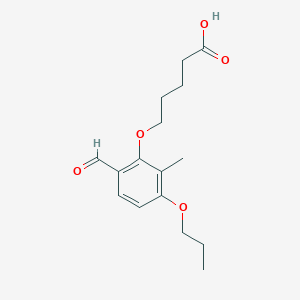
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
